molecular formula C10H12BrN3O2 B15309486 1-(2-Bromo-4-nitrophenyl)piperazine

1-(2-Bromo-4-nitrophenyl)piperazine

Cat. No.: B15309486
M. Wt: 286.13 g/mol
InChI Key: FULDWOOGKRZSCX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)piperazine is a piperazine derivative characterized by a phenyl ring substituted with bromo (Br) and nitro (NO₂) groups at the 2- and 4-positions, respectively. Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molar mass of 286.13 g/mol (CAS: 502133-42-8) . The bromo and nitro substituents confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperazine

InChI

InChI=1S/C10H12BrN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

FULDWOOGKRZSCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of 1-(2-Bromo-4-nitrophenyl)piperazine are primarily in the field of chemical synthesis, particularly in the creation of drug candidates and other biologically active molecules . As a substituted piperazine, this compound serves as a versatile building block for medicinal chemistry research .

Key Applications

  • Synthesis of Drug Candidates: Piperazine derivatives are found in numerous drugs approved by the FDA between 2011 and 2023 . this compound can be used as an intermediate in the synthesis of complex molecules with potential therapeutic applications .
  • Inhibitors of Serine Hydrolase Enzymes: Piperazine carbamates, which can be synthesized using substituted piperazines, have shown promise as inhibitors of serine hydrolase enzymes like MAGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes are involved in endocannabinoid regulation, and their inhibition can have behavioral effects .
  • Antimicrobial Agents: Piperazines bearing N, N′-bis(1,3,4-thiadiazole) moieties have been investigated for their antimicrobial activity as enoyl-ACP reductase inhibitors . this compound might be a precursor to create such compounds.
  • Enhancing Drug Solubility: Piperazine-containing quinolones have been developed to enhance solubility, which is crucial for in vivo activity . These compounds have shown activity against liver stages of parasites .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

A. Substituent Effects on Pharmacological Activity

  • Halogen Position and Type: Bromo-substituted analogs like pBPP exhibit psychoactive effects via serotonin receptors, while chloro/fluoro derivatives (e.g., 3,4-CFPP) show similar trends .
  • Piperazine Modifications : Methylation (e.g., 1-(4-Bromophenyl)-4-methylpiperazine) reduces polarity, which may influence blood-brain barrier penetration .

B. Cytotoxicity in Piperazine Derivatives

  • 1-(4-Chlorobenzhydryl)piperazine derivatives with benzoyl substituents demonstrate broad-spectrum cytotoxicity against liver (HEPG2, IC₅₀: 1.2 μM), breast (MCF7, IC₅₀: 0.8 μM), and colon (HCT-116, IC₅₀: 2.5 μM) cancer lines . The bromo-nitro substitution in the target compound may similarly enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking.

C. Receptor Selectivity

  • TFMPP acts as a selective 5-HT₁B agonist (65-fold selectivity over 5-HT₁A), whereas spiperone targets 5-HT₁A . The nitro group in this compound could modulate affinity for these receptors, but further docking studies are needed.

D. Environmental Reactivity

  • Piperazine moieties undergo oxidative degradation with MnO₂, forming dealkylated and hydroxylated products . The bromo-nitro substituents in the target compound may slow degradation compared to unsubstituted analogs (e.g., 1-phenylpiperazine).

Q & A

Q. What are the key steps in synthesizing 1-(2-Bromo-4-nitrophenyl)piperazine?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 2-bromo-4-nitrobenzyl halides and piperazine derivatives. Key steps include:

  • Reagent Preparation : Use of 2-bromo-4-nitrobenzyl bromide and piperazine in polar aprotic solvents (e.g., DMF or ethanol) .
  • Reaction Optimization : Stirring at 60–80°C for 6–12 hours with a base (e.g., K₂CO₃) to neutralize HBr byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for purity .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural confirmation employs:

  • ¹H/¹³C NMR : To verify aromatic protons (δ 7.5–8.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 300.02) .
  • X-ray Crystallography (if applicable): For solid-state conformation analysis, as seen in structurally analogous piperazine derivatives .

Q. What pharmacological screening approaches are used to evaluate this compound?

Methodological Answer: Initial screening focuses on:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurotransmitter targets .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • ADMET Profiling : Computational tools (e.g., SwissADME) to predict bioavailability and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Variables affecting yield include:

  • Solvent Selection : DMF enhances solubility but may require lower temperatures to avoid side reactions; toluene improves selectivity for SNAr mechanisms .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) accelerate reactions in biphasic systems .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Discrepancies arise from:

  • Receptor Subtype Selectivity : Use subtype-specific antagonists (e.g., ketanserin for 5-HT₂A) to isolate target interactions .
  • Metabolic Instability : Pre-incubate the compound with liver microsomes to identify degradation products via LC-MS .
  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

Q. What strategies enhance selectivity in piperazine-based derivatives?

Methodological Answer: Rational design involves:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro) at the para position to modulate aromatic interactions .
  • Molecular Docking : AutoDock Vina simulations to prioritize derivatives with optimal binding to target receptors (e.g., dopamine D₂) .
  • Bioisosteric Replacement : Replace bromine with fluorine to improve metabolic stability while retaining steric bulk .

Q. What analytical methods quantify trace impurities in this compound?

Methodological Answer: Impurity profiling requires:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate and quantify byproducts (e.g., unreacted benzyl halides) .
  • GC-MS : For volatile impurities (e.g., residual solvents), using helium carrier gas and EI ionization .
  • ICP-OES : Detect heavy metal contaminants (e.g., Pd from catalytic reactions) at ppm levels .

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